molecular formula C14H24Cl2N2 B2756830 3-Ethyl-N-(piperidin-3-ylmethyl)aniline;dihydrochloride CAS No. 2551117-35-0

3-Ethyl-N-(piperidin-3-ylmethyl)aniline;dihydrochloride

Cat. No.: B2756830
CAS No.: 2551117-35-0
M. Wt: 291.26
InChI Key: IOESYWBHTXEYDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-N-(piperidin-3-ylmethyl)aniline;dihydrochloride is a chemical compound with the molecular formula C14H22N2.2ClH. It is a derivative of aniline, where the aniline nitrogen is substituted with a piperidin-3-ylmethyl group and an ethyl group at the meta position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-N-(piperidin-3-ylmethyl)aniline;dihydrochloride typically involves the following steps:

    Formation of the Piperidin-3-ylmethyl Intermediate: This step involves the reaction of piperidine with formaldehyde and a suitable reducing agent to form the piperidin-3-ylmethyl intermediate.

    Substitution Reaction: The intermediate is then reacted with 3-ethyl aniline under suitable conditions to form the desired product.

    Formation of Dihydrochloride Salt: The final step involves the treatment of the product with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Large-scale Batch Reactions: Utilizing large reactors to carry out the synthesis in batch processes.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and yield.

    Purification: Using techniques such as crystallization, filtration, and drying to obtain the pure dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-N-(piperidin-3-ylmethyl)aniline;dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding nitro or nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of N-substituted aniline derivatives.

Scientific Research Applications

3-Ethyl-N-(piperidin-3-ylmethyl)aniline;dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-N-(piperidin-3-ylmethyl)aniline;dihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-N-(piperidin-2-ylmethyl)aniline;dihydrochloride
  • 3-Ethyl-N-(piperidin-4-ylmethyl)aniline;dihydrochloride
  • 3-Methyl-N-(piperidin-3-ylmethyl)aniline;dihydrochloride

Uniqueness

3-Ethyl-N-(piperidin-3-ylmethyl)aniline;dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and potential therapeutic applications.

Properties

IUPAC Name

3-ethyl-N-(piperidin-3-ylmethyl)aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.2ClH/c1-2-12-5-3-7-14(9-12)16-11-13-6-4-8-15-10-13;;/h3,5,7,9,13,15-16H,2,4,6,8,10-11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOESYWBHTXEYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NCC2CCCNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.